molecular formula C15H18N2O5 B4925637 5-(3,4-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3,4-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4925637
M. Wt: 306.31 g/mol
InChI Key: VSEJQOGLWBJRTG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of pyrimidinetriones. This compound is characterized by the presence of a dimethoxybenzyl group attached to a pyrimidinetrione core, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrimidinetrione core can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1,3-dimethyl-2,4,6-trihydroxy-5-(3,4-dimethoxybenzyl)pyrimidine.

    Substitution: Formation of 3,4-dimethoxybenzyl derivatives with nitro or halogen substituents.

Scientific Research Applications

5-(3,4-Dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of DNA polymerase, thereby preventing DNA replication and exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxybenzyl structure but different core.

    1,3-Dimethylbarbituric acid: Shares the pyrimidinetrione core but lacks the methoxybenzyl group.

    5-Benzyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but without the methoxy groups on the benzyl ring.

Uniqueness

5-(3,4-Dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of both the dimethoxybenzyl group and the pyrimidinetrione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-16-13(18)10(14(19)17(2)15(16)20)7-9-5-6-11(21-3)12(8-9)22-4/h5-6,8,10H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEJQOGLWBJRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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